molecular formula C11H14N4O5 B1208038 6-Methoxypurine arabinoside CAS No. 91969-06-1

6-Methoxypurine arabinoside

Katalognummer: B1208038
CAS-Nummer: 91969-06-1
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: UQQHOWKTDKKTHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxypurine arabinoside: is a synthetic nucleoside analog that has shown significant antiviral activity, particularly against varicella-zoster virus.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypurine arabinoside typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of automated reactors and continuous flow systems to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxypurine arabinoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized purine derivatives, while substitution can introduce different functional groups at the 6-position .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

1. Activity Against Varicella-Zoster Virus (VZV)

6-Methoxypurine arabinoside exhibits potent antiviral activity against VZV. The compound is metabolized within infected cells to form ara-ATP, which inhibits viral replication. The mechanism involves the initial phosphorylation by VZV-coded thymidine kinase, followed by conversion to ara-IMP and subsequently to ara-ATP through cellular enzymes . This pathway enhances the antiviral efficacy of ara-M, making it a valuable candidate for treating VZV infections.

2. Mechanism of Action

The antiviral effects of this compound are enhanced by the presence of adenosine deaminase inhibitors, which prevent its demethoxylation and promote the accumulation of ara-ATP. Conversely, certain inhibitors can block this pathway and reverse its antiviral effects . This duality highlights the importance of understanding the metabolic pathways involved in maximizing the therapeutic potential of ara-M.

Oncology Applications

1. Efficacy Against T-cell Malignancies

This compound is being investigated for its efficacy against T-cell acute lymphoblastic leukemia. A prodrug variant, 2-amino-6-methoxypurine arabinoside (506U78), has shown promise in early-phase clinical trials for treating refractory hematological malignancies. The compound acts by incorporating into DNA and inducing apoptosis in T-lymphoblastoid cells .

2. Selectivity for T-cells

Research indicates that 506U78 selectively targets transformed T-cells over B-cells and other lineages, suggesting a unique mechanism that exploits biochemical differences between cell types. The differential sensitivity observed may be due to varying rates of drug accumulation and elimination within these cells .

Case Studies and Clinical Trials

Study Focus Findings
Phase I Trial of 506U78Hematological malignanciesDemonstrated efficacy in T-cell tumors; selective toxicity to immature T-cells .
In vitro Study on Ara-GApoptosis in T-lymphoblastsAra-G incorporation into DNA leads to apoptosis; blocking this incorporation prevents cell death .
Metabolic Pathway AnalysisAntiviral activityIdentified key enzymes involved in converting ara-M to active triphosphate forms .

Wirkmechanismus

6-Methoxypurine arabinoside exerts its antiviral effects by inhibiting the replication of varicella-zoster virus. The compound is selectively phosphorylated by viral thymidine kinase, which converts it into its active triphosphate form. This active form then inhibits viral DNA polymerase, preventing the synthesis of viral DNA and thereby halting viral replication .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Methoxypurine arabinoside is unique in its high selectivity and potency against varicella-zoster virus. Unlike other nucleoside analogs, it is not phosphorylated by mammalian nucleoside kinases, which reduces its cytotoxicity and enhances its therapeutic index .

Biologische Aktivität

6-Methoxypurine arabinoside (ara-M) is a purine nucleoside analog that has garnered attention for its potent antiviral activity, particularly against the varicella-zoster virus (VZV). This article explores the biological activity of ara-M, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Ara-M is selectively phosphorylated by VZV-encoded thymidine kinase to form its active triphosphate form, ara-ATP. This process is crucial for its antiviral efficacy. The phosphorylation pathway involves several steps:

  • Initial Phosphorylation : Ara-M is phosphorylated to ara-MP by VZV thymidine kinase.
  • Demethoxylation : The monophosphate is then converted to ara-IMP by AMP deaminase.
  • Final Activation : Ara-IMP is subsequently phosphorylated to ara-ATP through the actions of cellular enzymes.

The presence of adenosine deaminase inhibitors can enhance the formation of ara-ATP, thereby increasing its antiviral activity against VZV .

Antiviral Activity

The antiviral potency of ara-M has been demonstrated in various studies:

  • In Vitro Studies : Ara-M exhibits 50% inhibitory concentrations (IC50) ranging from 0.5 to 3 µM against multiple strains of VZV, making it significantly more potent than traditional antivirals like acyclovir and adenine arabinoside (ara-A), which have higher IC50 values for VZV .
  • Selectivity : Importantly, ara-M's ability to inhibit human cell lines is at least 30-fold less potent than its action against VZV, indicating a favorable therapeutic index .

Comparative Efficacy

A comparative analysis of various purine arabinosides highlights the unique position of ara-M in terms of selectivity and potency:

CompoundIC50 against VZV (µM)Activity against Human CellsSelectivity Index
This compound0.5 - 3>100High
Acyclovir>10ModerateLow
Adenine Arabinoside (ara-A)>10ModerateLow

Case Studies and Clinical Implications

Research into ara-M has extended beyond laboratory settings into clinical implications, particularly in oncology:

  • T-cell Malignancies : Ara-M has shown promise as a therapeutic agent for T-cell malignancies. A study indicated that 2-amino-6-methoxypurine arabinoside (a derivative) was effective against T-cell lines and freshly isolated human T-leukemic cells . Its water solubility enhances its potential for clinical use compared to other purine analogs.
  • Ongoing Trials : Current clinical trials are investigating the efficacy of ara-M derivatives in treating refractory hematological malignancies, with preliminary results suggesting dose-dependent efficacy in animal models .

Eigenschaften

CAS-Nummer

91969-06-1

Molekularformel

C11H14N4O5

Molekulargewicht

282.25 g/mol

IUPAC-Name

2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3

InChI-Schlüssel

UQQHOWKTDKKTHO-UHFFFAOYSA-N

SMILES

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O

Isomerische SMILES

COC1=NC=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O

Kanonische SMILES

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O

Synonyme

6-methoxypurine arabinoside
9-(beta-arabinosyl)-6-methoxy-9-purine
ara-M

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.